Methyl 2-((4-chloropyridin-2-yl)oxy)acetate
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Overview
Description
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a pyridine derivative, which is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate typically involves the reaction of 4-chloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Hydrolysis: 2-((4-chloropyridin-2-yl)oxy)acetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((4-bromopyridin-2-yl)oxy)acetate
- Methyl 2-((4-fluoropyridin-2-yl)oxy)acetate
- Methyl 2-((4-iodopyridin-2-yl)oxy)acetate
Uniqueness
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its bromine, fluorine, or iodine analogs. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a chlorinated pyridine moiety. The presence of the chloropyridine ring is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chloropyridinyl esters have shown inhibitory effects against various pathogens. A study on chloropyridinyl esters of nonsteroidal anti-inflammatory agents demonstrated their potential as inhibitors of SARS-CoV-2, suggesting a broader antiviral capability for compounds with chloropyridine derivatives .
Anti-inflammatory Effects
The incorporation of the chloropyridine moiety into ester compounds has been linked to enhanced anti-inflammatory activity. Studies have reported that such compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Study 1: Antichlamydial Activity
One significant study investigated the antichlamydial activity of synthesized molecules based on similar scaffolds. The results showed that certain derivatives exhibited selective activity against Chlamydia trachomatis, highlighting the importance of structural modifications in enhancing biological efficacy .
Table 1: Antichlamydial Activity of Compounds
Compound | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
Compound 1 | 50 | Disruption of inclusion morphology |
Compound 2 | 32 | Inhibition of chlamydial growth |
Study 2: Antiviral Potential
Another study focused on the synthesis of chloropyridinyl esters, which demonstrated significant antiviral activity against SARS-CoV-2. The IC50 values ranged from 3.47 µM to much lower values depending on structural modifications, indicating that methyl substitution on the aromatic ring can enhance activity .
Table 2: Antiviral Activity of Chloropyridinyl Esters
Compound | IC50 (µM) | EC50 (µM) | Comments |
---|---|---|---|
Compound A | 3.47 | 64 | Effective against SARS-CoV-2 |
Compound B | 650 nM | - | Improved enzyme activity |
The mechanisms underlying the biological activities of this compound are likely multifaceted. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with biological targets by modulating electronic properties and solubility.
Properties
CAS No. |
1346707-65-0 |
---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |
InChI Key |
WQTQQGRBDGFFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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